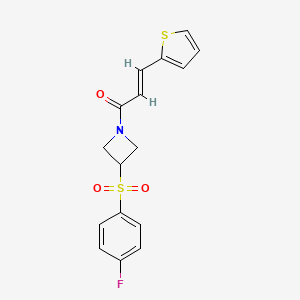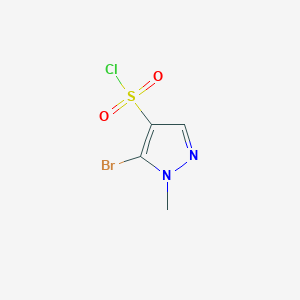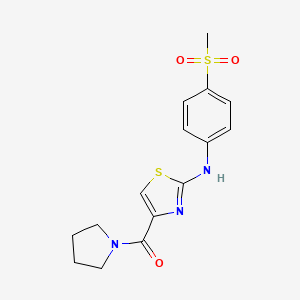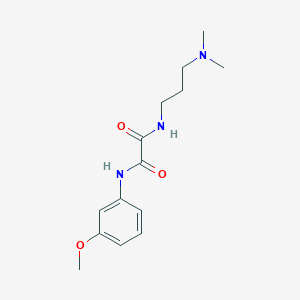![molecular formula C13H10F2N4O B2372034 7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 165383-26-6](/img/structure/B2372034.png)
7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Descripción general
Descripción
“7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the linear formula C13H11F2N5O . It has an average mass of 291.256 Da .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H11F2N5O/c1-7(21-11-3-2-8(14)6-9(11)15)10-4-5-17-13-18-12(16)19-20(10)13/h2-7H,1H3,(H2,16,19) . For a detailed molecular structure, it’s recommended to refer to a 3D molecular structure viewer or software .Physical and Chemical Properties Analysis
This compound has a molecular weight of 291.26 . The physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the search results. For detailed physical and chemical properties, it’s recommended to refer to material safety data sheets (MSDS) or other technical documents related to this compound .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Ring-Chain Isomerism: Ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates exhibit ring-chain isomerization depending on the solvent and substituent length, leading to heterocyclic ring opening at the C(7)–N(8) bond (Pryadeina et al., 2008).
Biological Applications
- Antimicrobial Activity: New derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, synthesized through specific reactions, have shown in vitro antibacterial and antifungal activities comparable to ampicillin and fluconazole (Mostafa et al., 2008).
- Influenza Virus Inhibition: A study demonstrates the potential of certain [1,2,4]triazolo[1,5-a]pyrimidine compounds in inhibiting influenza virus RNA polymerase (Massari et al., 2017).
Synthesis Techniques
- One-Pot Synthesis: An efficient one-pot synthesis method for 5-(trifluoromethyl)-4,7-dihydro-7-aryl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives using ionic liquid has been developed, offering advantages like short synthetic route and eco-friendliness (Li et al., 2011).
Crystal Structure Analysis
- Crystal Structure Studies: The crystal structures of various 7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidine derivatives have been analyzed, revealing different molecular arrangements influenced by intermolecular hydrogen bonds and other interactions (Boechat et al., 2014).
Overview of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold
- Medicinal Perspectives: The [1,2,4]Triazolo[1,5-a]pyrimidine scaffold is known for various pharmacological activities and is a focus in synthetic strategies and medicinal research. This scaffold has applications in areas like anticancer, antimicrobial, and anti-tubercular treatments (Merugu et al., 2022).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds in the 1,2,4-triazolo[1,5-a]pyridine class have been found to act as inhibitors for various targets such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds in the 1,2,4-triazolo[1,5-a]pyridine class have been found to inhibit their targets, leading to various downstream effects .
Biochemical Pathways
Similar compounds in the 1,2,4-triazolo[1,5-a]pyridine class have been found to affect various pathways related to their targets .
Result of Action
Similar compounds in the 1,2,4-triazolo[1,5-a]pyridine class have been found to exhibit various biological activities, including antiproliferative activities against cancer cells .
Propiedades
IUPAC Name |
7-[1-(2,4-difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N4O/c1-8(20-12-3-2-9(14)6-10(12)15)11-4-5-16-13-17-7-18-19(11)13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXQJKAJKRZZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2371952.png)
![ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2371955.png)

![3-fluoro-N-[1-(furan-3-yl)propan-2-yl]-4-methoxybenzamide](/img/structure/B2371959.png)

![4-(4-chlorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide](/img/structure/B2371961.png)
![3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2371962.png)


![5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2371968.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2371971.png)


